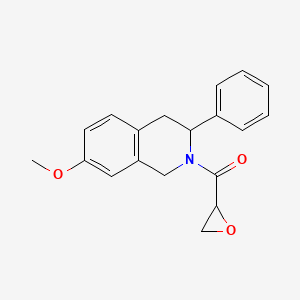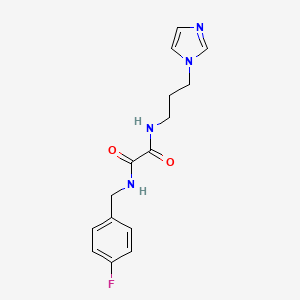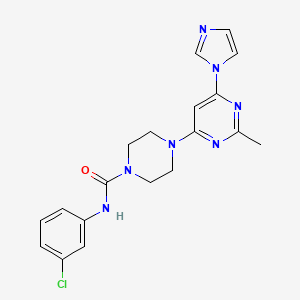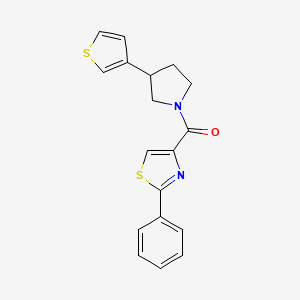![molecular formula C15H16N4O4S2 B2709260 N-[5-[2-(2,3-二氢-1,4-苯并二噁嗪-6-基氨基)-2-氧代乙基]硫代-1,3,4-噻二唑-2-基]丙酰胺 CAS No. 868974-39-4](/img/structure/B2709260.png)
N-[5-[2-(2,3-二氢-1,4-苯并二噁嗪-6-基氨基)-2-氧代乙基]硫代-1,3,4-噻二唑-2-基]丙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound contains several functional groups including a 2,3-dihydro-1,4-benzodioxin ring, an amide group, a sulfanyl group, and a 1,3,4-thiadiazol ring . These functional groups suggest that the compound could have interesting chemical and biological properties.
Molecular Structure Analysis
The 2,3-dihydro-1,4-benzodioxin ring is a heterocyclic compound that contains oxygen atoms. The presence of oxygen atoms can influence the compound’s reactivity and polarity . The amide group (-CONH2) is a key functional group in biochemistry and materials science, and the sulfanyl group (-SH) is found in many biologically active compounds .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by its functional groups. For example, the amide group might undergo hydrolysis under acidic or basic conditions, and the sulfanyl group might participate in redox reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of polar functional groups like the amide and sulfanyl groups could make the compound soluble in polar solvents .科学研究应用
腐蚀抑制
研究表明,苯并噻唑衍生物(包括具有噻二唑基团的衍生物)作为腐蚀抑制剂提供了有前景的应用。例如,苯并噻唑化合物已被合成以研究其对 HCl 溶液中钢材的腐蚀抑制效果,与先前报道的抑制剂相比,显示出更高的抑制效率和稳定性。这些化合物可以通过物理和化学方式吸附到表面上,突出了它们在保护金属表面免受腐蚀方面的潜力(Hu 等人,2016)。
光动力疗法治疗癌症
具有噻二唑基团的化合物已被研究用于光动力疗法,这是一种治疗癌症的治疗方式。一项关于用噻二唑基团取代的新型锌酞菁衍生物的研究揭示了它们作为 II 型光敏剂的显着潜力。这些化合物表现出良好的荧光特性、高单线态氧量子产率和适当的光降解量子产率,使其在癌症治疗中具有价值(Pişkin 等人,2020)。
酶抑制
噻二唑衍生物已被探索用于抑制人类碳酸酐酶同工酶的作用,这与青光眼、水肿和癫痫等疾病有关。N-(5-甲基-异恶唑-3-基/1,3,4-噻二唑-2-基)-4-(3-取代苯基脲基)苯磺酰胺衍生物的合成和评估证明了它们作为酶抑制剂的潜力,为开发结合二级磺酰胺官能团的选择性抑制剂奠定了基础(Mishra 等人,2016)。
未来方向
属性
IUPAC Name |
N-[5-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O4S2/c1-2-12(20)17-14-18-19-15(25-14)24-8-13(21)16-9-3-4-10-11(7-9)23-6-5-22-10/h3-4,7H,2,5-6,8H2,1H3,(H,16,21)(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRBVJVDGWVJIRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NN=C(S1)SCC(=O)NC2=CC3=C(C=C2)OCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![methyl 3-({[(2-methylphenyl)carbamoyl]methyl}(phenyl)sulfamoyl)thiophene-2-carboxylate](/img/structure/B2709178.png)

![3,4-Dimethoxy-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide](/img/structure/B2709180.png)


![1-(2,4-dichlorophenyl)-2-(4-methoxybenzenesulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine](/img/structure/B2709186.png)


![N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)pyrrolidin-3-yl]acetamide, trifluoroacetic acid](/img/structure/B2709191.png)

![1-(4-chlorophenyl)-N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)methanesulfonamide](/img/structure/B2709193.png)


![N-(3-(dimethylamino)propyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2709197.png)
